molecular formula C9H10ClN3 B2388309 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine CAS No. 1550561-43-7

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

Cat. No.: B2388309
CAS No.: 1550561-43-7
M. Wt: 195.65
InChI Key: MICFHVXGZUSCIS-UHFFFAOYSA-N
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Description

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with a chloro substituent at the 4-position and an ethanamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as chlorinating agents and amine sources under controlled temperatures and pH levels .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification techniques like column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is unique due to the presence of both the chloro substituent and the ethanamine group, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICFHVXGZUSCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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